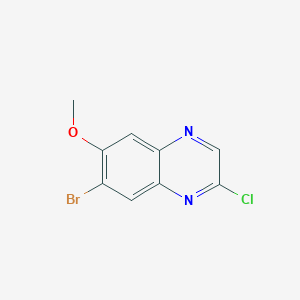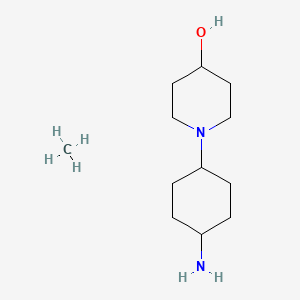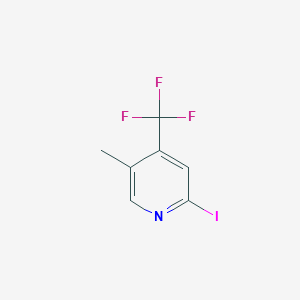
2-Iodo-5-methyl-4-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-5-methyl-4-(trifluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C7H5F3IN. This compound is part of the pyridine family, characterized by a six-membered ring containing one nitrogen atom. The presence of iodine, methyl, and trifluoromethyl groups makes it a valuable intermediate in various chemical syntheses, particularly in pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methyl-4-(trifluoromethyl)pyridine typically involves halogenation and functional group transformations. One common method is the iodination of 5-methyl-4-(trifluoromethyl)pyridine using iodine and a suitable oxidizing agent like nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters like temperature, pressure, and reactant concentrations are crucial. Catalysts and phase-transfer agents can also be employed to enhance reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Iodo-5-methyl-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the iodine atom, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products:
Nucleophilic Substitution: 2-Amino-5-methyl-4-(trifluoromethyl)pyridine, 2-Thio-5-methyl-4-(trifluoromethyl)pyridine.
Oxidation: 2-Iodo-5-carboxy-4-(trifluoromethyl)pyridine.
Reduction: 5-Methyl-4-(trifluoromethyl)pyridine.
Aplicaciones Científicas De Investigación
2-Iodo-5-methyl-4-(trifluoromethyl)pyridine is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential as a precursor in the synthesis of antiviral, antibacterial, and anticancer agents.
Industry: Employed in the production of specialty chemicals and materials, including polymers and advanced coatings.
Mecanismo De Acción
The mechanism of action of 2-Iodo-5-methyl-4-(trifluoromethyl)pyridine depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to specific active sites or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing molecular interactions and stability.
Comparación Con Compuestos Similares
- 2-Iodo-5-(trifluoromethyl)pyridine
- 2-Chloro-5-iodopyridine
- 2-Iodo-5-methylthiophene
Comparison: Compared to 2-Iodo-5-methyl-4-(trifluoromethyl)pyridine, these compounds differ in their substituents and reactivity:
- 2-Iodo-5-(trifluoromethyl)pyridine: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain nucleophilic substitution reactions.
- 2-Chloro-5-iodopyridine: Contains a chlorine atom instead of a trifluoromethyl group, which affects its electronic properties and reactivity.
- 2-Iodo-5-methylthiophene: A thiophene derivative, which has different aromaticity and reactivity compared to pyridine derivatives.
This compound stands out due to its unique combination of iodine, methyl, and trifluoromethyl groups, offering distinct reactivity and applications in various fields.
Propiedades
Fórmula molecular |
C7H5F3IN |
|---|---|
Peso molecular |
287.02 g/mol |
Nombre IUPAC |
2-iodo-5-methyl-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H5F3IN/c1-4-3-12-6(11)2-5(4)7(8,9)10/h2-3H,1H3 |
Clave InChI |
MTICMSXQEHRJAW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1C(F)(F)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Bromomethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12968958.png)
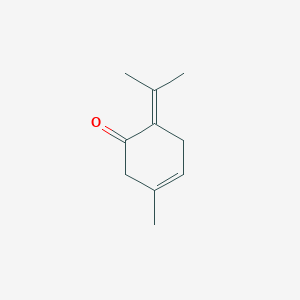
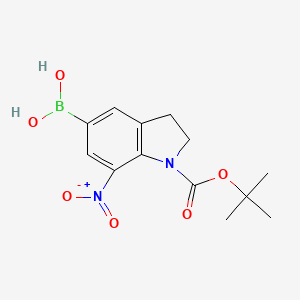
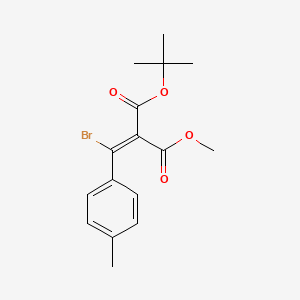
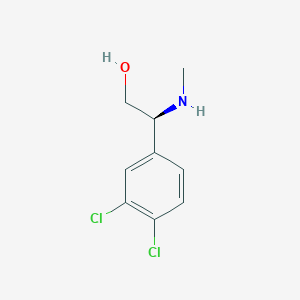
![7-(2,6-Dimethylphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B12968985.png)
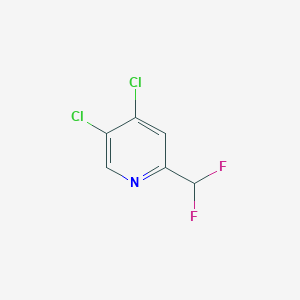

![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol](/img/structure/B12969007.png)
![5'-Chlorospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B12969015.png)
![2-methyl-2-[(phenylmethyl)thio]Propanoic acid ethyl ester](/img/structure/B12969021.png)
